2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one
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Overview
Description
2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one is a synthetic organic compound known for its complex molecular structure and potential applications in various scientific fields. The compound's unique arrangement of oxazole, quinazolinone, and ethoxyphenyl groups endows it with distinctive chemical properties that are of interest to researchers in chemistry, biology, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions:
Formation of the oxazole ring: : Starting with a 4-ethoxyphenyl derivative, the oxazole ring is synthesized via a cyclization reaction involving a suitable amide and acylation reagent under controlled conditions.
Quinazolinone formation: : The quinazolinone core is constructed using a condensation reaction between an anthranilic acid derivative and a suitably activated carboxyl compound.
Sulfanyl group introduction: : The sulfanyl linkage is introduced via a nucleophilic substitution reaction, often using a thiol reagent in the presence of a base.
Final assembly: : The methylation steps and final couplings are carried out under mild conditions to assemble the complete molecule, ensuring the preservation of the functional groups and overall structural integrity.
Industrial Production Methods
For large-scale production, methods such as continuous flow synthesis and catalytic processes are employed to enhance yield and efficiency. Industrial methods often include optimization of solvent systems, temperature control, and purification techniques to achieve high purity and consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically with oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of the oxazole ring to more saturated structures.
Substitution: : Electrophilic and nucleophilic substitution reactions are possible, especially at the ethoxyphenyl and oxazole moieties, using reagents such as alkyl halides or nitrating agents.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Substitution reagents: : Alkyl halides, nitrating agents
Major Products
The major products from these reactions include sulfoxides, sulfones, reduced oxazole derivatives, and various substituted quinazolinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one has a wide range of applications in scientific research:
Chemistry: : Used as a starting material for the synthesis of more complex molecules, and as a reference compound in structural analysis studies.
Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: : Explored as a lead compound in drug discovery programs, particularly for its potential activity against various diseases such as cancer and bacterial infections.
Industry: : Utilized in the development of novel materials, including polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one involves several molecular targets and pathways:
Enzymatic inhibition: : It can inhibit specific enzymes involved in disease pathways, such as kinases or proteases, by binding to their active sites.
Receptor interaction: : The compound may interact with cell surface or intracellular receptors, modulating signaling pathways and cellular responses.
Antioxidant activity: : Its structural features allow it to scavenge free radicals, reducing oxidative stress and associated cellular damage.
Comparison with Similar Compounds
Similar Compounds
2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydroquinazolin-4-one
2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-methyl-3,4-dihydro-quinolin-4-one
2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Uniqueness
Structural complexity: : Its unique combination of oxazole and quinazolinone structures sets it apart from similar compounds.
Chemical reactivity: : The presence of both sulfanyl and ethoxyphenyl groups contributes to its distinct chemical behavior in various reactions.
Biological activity: : Specific structural features confer unique biological properties, making it a valuable compound for targeted therapeutic research.
Feel free to ask for more details on any of these sections!
Properties
IUPAC Name |
2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-4-27-16-11-9-15(10-12-16)20-23-19(14(2)28-20)13-29-22-24-18-8-6-5-7-17(18)21(26)25(22)3/h5-12H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLJIISJKQDNAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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